molecular formula C5H9ClF3NO B567715 3-(Trifluoromethyl)pyrrolidin-3-ol hydrochloride CAS No. 1334147-81-7

3-(Trifluoromethyl)pyrrolidin-3-ol hydrochloride

Cat. No.: B567715
CAS No.: 1334147-81-7
M. Wt: 191.578
InChI Key: QDJSEILRWZMZFQ-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)pyrrolidin-3-ol hydrochloride is a chemical compound with the molecular formula C5H9ClF3NO and a molecular weight of 191.58 g/mol It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a trifluoromethyl group at the third position

Preparation Methods

The synthesis of 3-(Trifluoromethyl)pyrrolidin-3-ol hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the trifluoromethyl group. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the cyclocondensation reaction using a trifluoromethyl-containing building block is a notable method . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-(Trifluoromethyl)pyrrolidin-3-ol hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

3-(Trifluoromethyl)pyrrolidin-3-ol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

3-(Trifluoromethyl)pyrrolidin-3-ol hydrochloride can be compared with other similar compounds, such as:

    3-(Trifluoromethyl)pyrrolidine: Lacks the hydroxyl group, which can affect its reactivity and biological activity.

    3-(Trifluoromethyl)pyrrolidin-2-one: Contains a carbonyl group instead of a hydroxyl group, leading to different chemical properties.

    3-(Trifluoromethyl)pyrrolidin-3-amine:

Properties

IUPAC Name

3-(trifluoromethyl)pyrrolidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO.ClH/c6-5(7,8)4(10)1-2-9-3-4;/h9-10H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDJSEILRWZMZFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(C(F)(F)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334147-81-7
Record name 3-(trifluoromethyl)pyrrolidin-3-ol hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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